

An In-depth Technical Guide to H-Gly-Gly-OH (Triglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide **H-Gly-Gly-OH**, commonly known as Triglycine. It covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows relevant to its laboratory preparation. This document is intended to serve as a practical resource for professionals engaged in peptide research, biochemistry, and drug development.

Physicochemical and Identification Data

Triglycine is a simple, well-characterized tripeptide composed of three glycine residues linked by peptide bonds.[1] Its defined structure makes it an excellent model compound for studies in peptide and protein chemistry. Key quantitative data are summarized in Table 1.

Property	Value	Reference
IUPAC Name	2-[[2-[(2- aminoacetyl)amino]acetyl]amin o]acetic acid	[2]
Synonyms	Triglycine, Glycylglycylglycine, Gly-Gly-Gly	[1][2]
Molecular Formula	C ₆ H ₁₁ N ₃ O ₄	[2][3][4]
Molecular Weight	189.17 g/mol	[1][2]
CAS Number	556-33-2	[1][2][3][4]
Appearance	White to off-white crystalline powder	[1][4]
Melting Point	215-246 °C (decomposes)	[2][4]

Experimental Protocols

The following sections detail standard laboratory procedures for the chemical synthesis, purification, and analytical characterization of **H-Gly-Gly-Gly-OH**.

Solid-Phase Peptide Synthesis (SPPS)

The standard method for synthesizing Triglycine is the Fmoc/tBu (Fluorenylmethyloxycarbonyl/tert-butyl) based solid-phase peptide synthesis (SPPS). This strategy involves building the peptide chain sequentially on a solid polymer support.

Materials and Reagents:

- 2-Chlorotrityl chloride (2-CTC) resin or Wang resin
- Fmoc-Gly-OH
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)

- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
- · Cold diethyl ether

Methodology:

- Resin Preparation and First Amino Acid Loading:
 - Swell 0.1 mmol of 2-CTC resin in DMF for 30-60 minutes in a reaction vessel.
 - To load the first glycine residue, dissolve 5 equivalents of Fmoc-Gly-OH in DCM with DIPEA. Add this solution to the swelled resin and agitate for 1-2 hours.
 - "Cap" any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (17:2:1)
 for 30-45 minutes.[5]
 - Wash the resin thoroughly with DCM and DMF.
- Peptide Chain Elongation (Coupling Cycle):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to remove the Fmoc protecting group from the N-terminus of the glycine.[1] Wash the resin thoroughly with DMF (5-7 times).
 - Amino Acid Activation & Coupling: In a separate vial, pre-activate 3 equivalents of Fmoc-Gly-OH with 3 equivalents of a coupling agent (e.g., HBTU/DIPEA or DIC) in DMF.[3]
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours to form the peptide bond.
 - Wash the resin with DMF and DCM.

- Repeat this elongation cycle for the third and final glycine residue.
- Final Fmoc Deprotection:
 - After the final coupling, perform a final Fmoc deprotection with 20% piperidine in DMF as described above.
 - Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.[1]
- · Cleavage and Precipitation:
 - Treat the dried peptidyl-resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups (not applicable for glycine).[1]
 - Filter the resin and collect the TFA solution containing the crude peptide.
 - Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.[1]
 - Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
 - Dry the crude peptide pellet under vacuum.

Purification by Preparative RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target Triglycine from synthesis-related impurities.

Materials and Reagents:

- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
- Crude H-Gly-Gly-Gly-OH peptide
- Preparative C18 HPLC column

Methodology:

- Sample Preparation:
 - Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL.[4] If solubility is limited, a minimal amount of ACN can be added.
 - Filter the solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
 - Inject the prepared sample onto the column.
 - Run a linear gradient to elute the peptide. For Triglycine, a shallow gradient (e.g., 5% to 35% B over 30 minutes) is typically sufficient.
 - Monitor the elution profile using a UV detector at 214-220 nm (for the peptide bond).
- Fraction Collection and Lyophilization:
 - Collect fractions corresponding to the main peak of the target peptide.
 - Analyze the purity of the collected fractions using analytical RP-HPLC.
 - Pool the pure fractions, freeze them at -80°C, and lyophilize under high vacuum to obtain the final product as a white, fluffy powder.[4]

Characterization and Quality Control

The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.

- 2.3.1 Mass Spectrometry (MS)
- Purpose: To confirm the molecular weight of the synthesized peptide.

- Methodology: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for the protonated molecule [M+H]⁺ is approximately 190.08 Da.
- 2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose: To confirm the chemical structure and purity of the peptide.
- Methodology: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O).
 Acquire 1D ¹H and 2D correlation spectra (e.g., COSY, HSQC). The resulting spectra should show characteristic signals for the glycine residues, confirming the sequence and structural integrity.[6]

Visualized Workflows and Structures

Diagrams generated using Graphviz provide clear visual representations of the experimental workflow and molecular structure.

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of **H-Gly-Gly-OH**.

Click to download full resolution via product page

Caption: Molecular structure of **H-Gly-Gly-OH** showing its constituent amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid-phase peptide synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2010117725A2 Production of peptides containing poly-gly sequences using fmoc chemistry Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]

- 6. Unambiguous Identification of Glucose-Induced Glycation in mAbs and other Proteins by NMR Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-Gly-Gly-OH (Triglycine)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329560#h-gly-gly-gly-oh-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com